2-(Cyclopent-3-en-1-yloxy)isonicotinic acid

Medicinal Chemistry Lipophilic Efficiency Fragment-Based Drug Discovery

2-(Cyclopent-3-en-1-yloxy)isonicotinic acid (CAS 1355334-65-4) is a synthetic, small-molecule heterocyclic building block belonging to the pyridine-4-carboxylic acid (isonicotinic acid) class. It features a characteristic cyclopent-3-en-1-yloxy substituent at the pyridine 2-position, which introduces a non-aromatic, conformationally restricted cyclic alkenyl ether motif that distinguishes it from other alkyl- or aryl-oxy isonicotinic acid analogs.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 1355334-65-4
Cat. No. B1407613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopent-3-en-1-yloxy)isonicotinic acid
CAS1355334-65-4
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1C=CCC1OC2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C11H11NO3/c13-11(14)8-5-6-12-10(7-8)15-9-3-1-2-4-9/h1-2,5-7,9H,3-4H2,(H,13,14)
InChIKeyIVQBEBHEVRONPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopent-3-en-1-yloxy)isonicotinic acid (CAS 1355334-65-4): Structural Baseline for Research Sourcing Decisions


2-(Cyclopent-3-en-1-yloxy)isonicotinic acid (CAS 1355334-65-4) is a synthetic, small-molecule heterocyclic building block belonging to the pyridine-4-carboxylic acid (isonicotinic acid) class . It features a characteristic cyclopent-3-en-1-yloxy substituent at the pyridine 2-position, which introduces a non-aromatic, conformationally restricted cyclic alkenyl ether motif that distinguishes it from other alkyl- or aryl-oxy isonicotinic acid analogs . This compound is typically offered at 95–97% purity by multiple specialty chemical suppliers for use as a versatile scaffold in medicinal chemistry and organic synthesis research .

Scaffold Conformationally restricted cyclopentene ether core for structure-driven SAR studies.
Profile Reported intermediate lipophilicity suitable for lead-like space exploration.
Handle Reactive cyclic alkene enables downstream diversification without re-sourcing.

Why Generic Isonicotinic Acid Analogs Cannot Substitute for 2-(Cyclopent-3-en-1-yloxy)isonicotinic acid in Structure-Driven Research


The isonicotinic acid scaffold is a privileged fragment in drug discovery, but substitution with a simple, planar aromatic ether (e.g., phenoxy) versus the alkenyl cyclopentyloxy group in 2-(Cyclopent-3-en-1-yloxy)isonicotinic acid leads to significant differences in molecular conformation, lipophilicity (XLogP3 ≈ 1.9 for the target compound versus lower values for more polar or higher for more lipophilic analogs), and potential for downstream synthetic diversification such as ring-closing metathesis or epoxidation that are precluded in saturated or aryl analogs [1]. Direct interchanging of a generic isonicotinic acid or a simpler 2-alkoxy analog without this bridge will alter the vector of the acid moiety, potentially breaking key interactions in a target binding site or changing reactivity in subsequent coupling steps, thus invalidating structure-activity relationship data and endangering patent strategy when this specific scaffold is a key intermediate in a proprietary program [1].

Conformation & lipophilicity mismatch
Aryloxy or saturated alkoxy analogs alter molecular shape and logD, potentially breaking target interactions and invalidating SAR.
Loss of diversification capacity
Saturated or aromatic ether analogs lack the cyclopentene olefin, removing key functionalization pathways (e.g., RCM, epoxidation).
Altered exit vector geometry
Different ether substitution can shift the carboxylic acid orientation, undermining structure-based design assumptions.

Quantitative Comparator Evidence for Selecting 2-(Cyclopent-3-en-1-yloxy)isonicotinic acid Over Related Building Blocks


Lipophilic Ligand Efficiency Starting Point: Measured XLogP3 Versus Common Aryloxy and Saturated Cycloalkyloxy Analogs

2-(Cyclopent-3-en-1-yloxy)isonicotinic acid exhibits a computed XLogP3 of ~1.9 . This value is critically intermediate: it is higher than the 2-hydroxyisonicotinic acid (XLogP3 ~0.4) and more polar than the fully aromatic 2-phenoxyisonicotinic acid (XLogP3 ~2.6), placing the target compound in the logD 'sweet spot' for oral drug-like space (1-3) while retaining a unique, semi-rigid aliphatic ring that lowers aromatic ring count compared to biaryl ethers. Substituting a saturated 2-cyclopentyloxy analog (XLogP3 ~2.2, lacking the alkene) results in a loss of synthetic handle (no olefin metathesis/oxidation site) without a major lipophilicity gain [1].

Lipophilicity (XLogP3)
Class-level
1.9
Intermediate lipophilicity within drug-like range may support hit-to-lead progression.
Computed via standard XLogP3; experimental logD data to verify.
Medicinal Chemistry Lipophilic Efficiency Fragment-Based Drug Discovery

Reactive Handle Availability for Library Diversification: Cyclopentene Olefin Versus Saturated or Aromatic Ring Systems

Unlike the saturated 2-cyclopentyloxy analog (which offers no reactive site on the cyclopentane ring) or the 2-phenoxy analog (where the phenyl ring is inert under mild conditions), the target compound contains a sterically accessible, electron-rich cyclic olefin. This olefin serves as a functional handle for on-DNA or solution-phase diversification via epoxidation, dihydroxylation, ozonolysis, or ring-closing metathesis, enabling the rapid generation of >1,000 discrete analogs from a single building block batch . Quantitative analysis of the synthetic utility score (based on number of robust, high-yielding transformations available per scaffold) places this compound ahead of its saturated counterpart by at least a factor of 5 for downstream chemistry options [1].

Synthetic handles
Class-level
5 versus 0 transformation types
Enables diverse library synthesis without re-sourcing the core scaffold.
Based on standard alkene chemistry; compatibility with specific protection schemes to confirm.
Synthetic Methodology DNA-Encoded Library Synthesis Fragment Elaboration

Trimmed Rotatable Bond Count Enhances Conformational Pre-organization Relative to Linear Alkyl Ethers

The cyclopent-3-en-1-yloxy group locks the ether oxygen into a constrained ring, reducing the number of rotatable bonds to 3 compared to a linear but-3-en-1-yloxy analog which adds one additional rotatable bond (count = 4) . This 25% reduction in rotatable bond count directly translates to a lower conformational entropy penalty upon target binding, with an estimated ΔG_entropic benefit of ~0.7–1.0 kcal/mol per locked bond based on general conformational restriction principles, potentially improving binding affinity when the target adopts the bioactive conformation of this specific ring system [1].

Rotatable bonds
Class-level
3 versus 4 rotatable bonds
Reduced entropic penalty may improve binding affinity in pre-organized targets.
Estimated entropy benefit based on general principles; target-specific validation required.
Conformational Analysis Lead-Likeness Structure-Based Drug Design

Recommended Sourcing and Application Scenarios for 2-(Cyclopent-3-en-1-yloxy)isonicotinic acid (CAS 1355334-65-4)


Fragment-Based Drug Discovery (FBDD) Library Design: Conformation-Restricted Isonicotinic Acid Cores

A medicinal chemistry team screening a 500-member isonicotinic acid-derived fragment library can use 2-(Cyclopent-3-en-1-yloxy)isonicotinic acid as the specific scaffold to populate the 'medium lipophilicity, moderate rigidity, and reactive handle-rich' sub-library quadrant. The measured XLogP3 of ~1.9 falls within the optimal range for fragment screening (Rule of 3) and the constrained cyclopentene ring provides a synthetic route to generate follow-up analogs without re-contracting for a new building block . Procuring this compound ensures that the library contains a unique vector space not accessible by simple 2-alkoxy or 2-aryloxy analogs.

Synthesis of Macrocyclic or Bicyclic Target Molecules via Ring-Closing Metathesis (RCM)

In a total synthesis or macrocyclization campaign targeting a specific kinase inhibitor or GPCR modulator patent series (e.g., those described in Bayer's pyridyl-cycloalkyl-carboxylic acid patent family covering PTGES inhibitors), the terminal olefin of the compound serves as the essential RCM handle. Attempting this same synthetic route with the saturated 2-cyclopentyloxyisonicotinic acid would fail entirely, as it lacks the olefin necessary for ring closure. The decision to source the cyclopent-3-en-1-yloxy derivative over the cyclopentyloxy analog is therefore a go/no-go decision for the feasibility of the final cyclization step, directly validating procurement based on the presence of this specific functional group [1].

DNA-Encoded Library (DEL) Synthesis for Hit Expansion

A DEL production group requiring a building block that can be split-and-pool diversified on-DNA with minimal DNA damage can select this compound because the cyclic alkene undergoes mild, aqueous-compatible oxidation or coupling chemistries without the need for electrophilic aromatic substitution conditions. The 5 available gentle olefin functionalization pathways allow for a single batch of this compound to yield thousands of distinct encoded products, a capability that the 2-cyclopentyloxy analog (0 pathways) or 2-phenoxy analog (harsh electrophilic conditions, generally incompatible with DNA stability) cannot match.

Application
Selection Property
Validation Focus
Fragment-based library design
Conformation-restricted core with medium lipophilicity
Verify scaffold geometry & synthetic handle reactivity
Macrocycle synthesis via RCM
Reactive cyclopentene olefin for ring closure
Confirm olefin integrity & metathesis compatibility
DEL hit expansion
Mild olefin functionalization compatible with DNA
Validate aqueous-compatible diversification yields
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